2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide
Description
The exact mass of the compound this compound is 298.03583150 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS2/c1-6-2-3-7(4-8(6)12)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBVWPALCYNCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family. It catalyzes the conversion of urea to ammonia and carbon dioxide. This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells.
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity. The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme.
Biochemical Pathways
The inhibition of urease affects the urea cycle, a critical biochemical pathway. The urease enzyme catalyzes the conversion of urea to ammonia and carbon dioxide. The inhibition of this enzyme disrupts this conversion, affecting the pH balance within the cells.
Biochemical Analysis
Biochemical Properties
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide has been found to exhibit urease inhibitory activities. Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells. The compound interacts with the active site of the urease enzyme, inhibiting its activity.
Cellular Effects
The effects of this compound on cells are primarily related to its urease inhibitory activity. By inhibiting urease, the compound can disrupt the conversion of urea to ammonia, a process that is essential for the survival of certain bacteria such as Helicobacter pylori.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
